molecular formula C14H18O B15164248 4-Methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran CAS No. 192516-18-0

4-Methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran

Cat. No.: B15164248
CAS No.: 192516-18-0
M. Wt: 202.29 g/mol
InChI Key: JLAFBKSMGDZFHP-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by a methyl group at the 4-position and a phenylethyl group at the 2-position, making it a unique derivative of dihydropyran.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-2-buten-1-ol with phenylethyl bromide in the presence of a base like potassium carbonate can lead to the formation of the desired compound through an intramolecular cyclization reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Catalysts and solvents are carefully selected to minimize side reactions and maximize the desired product formation.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted pyran derivatives.

Scientific Research Applications

4-Methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl-3,6-dihydro-2H-pyran: Lacks the methyl group at the 4-position.

    4-Methyl-3,6-dihydro-2H-pyran: Lacks the phenylethyl group at the 2-position.

    2-Methyl-3,6-dihydro-2H-pyran: Has a methyl group at the 2-position instead of the phenylethyl group.

Uniqueness

4-Methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran is unique due to the presence of both the methyl group at the 4-position and the phenylethyl group at the 2-position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

CAS No.

192516-18-0

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

4-methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran

InChI

InChI=1S/C14H18O/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11H2,1H3

InChI Key

JLAFBKSMGDZFHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOC(C1)CCC2=CC=CC=C2

Origin of Product

United States

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